Germane, tetra-2-furanyl-

Description

Significance of Organogermanium Compounds in Contemporary Chemical Research

Organogermanium compounds, which feature a carbon-germanium bond, represent a fascinating class of molecules with a growing profile in modern chemical research. wiley-vch.dewikipedia.org Historically, the development of organogermanium chemistry has been less extensive than that of its group-14 counterparts like silicon and tin, primarily due to the higher cost of germanium. wikipedia.org However, the unique properties of these compounds have spurred increasing interest.

The reactivity of organogermanes is generally situated between that of organosilicon and organotin compounds. wikipedia.org This intermediate reactivity, coupled with the stability of the Ge-C bond in air, makes them valuable reagents and building blocks in organic synthesis. wikipedia.org Researchers are actively exploring their potential in various applications, including microelectronics, polymerization catalysis, and materials science. wiley-vch.deperlego.com Furthermore, certain organogermanium compounds have shown promise in the medical and health industries, with some derivatives exhibiting biological activity and being investigated for their therapeutic potential. wiley-vch.deresearchgate.netpaperpublications.org The continuous development of new synthetic methods and a deeper understanding of their reaction mechanisms are expanding the scope of organogermanium chemistry, paving the way for novel discoveries and applications. wiley-vch.de

Role of Heteroaromatic Ligands in Organometallic Frameworks

Furyl ligands, derived from furan (B31954), are a specific type of heteroaromatic ligand containing an oxygen atom. The presence of the oxygen atom and the π-system in the furan ring allows for diverse coordination modes to a metal center. In the context of organometallic chemistry, furyl groups can act as activating groups in cross-coupling reactions, demonstrating their utility in the synthesis of complex organic molecules. nih.gov The electronic properties of the furyl group, being more electron-rich than a phenyl group, can enhance the reactivity of the attached metal center, making them valuable components in the design of catalysts and functional materials. nih.gov

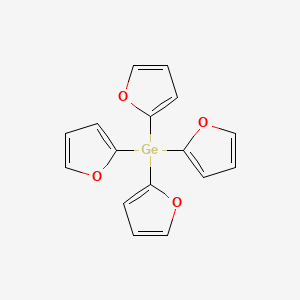

Overview of Tetra-2-furanyl Substitution in Germane (B1219785) Systems

"Germane, tetra-2-furanyl-" refers to a specific organogermanium compound where a central germanium atom is bonded to four 2-furyl groups. The synthesis of tetra(2-furyl)germane has been reported, providing a key precursor for other valuable organogermanium reagents. thieme-connect.dethieme-connect.de For instance, the reductive cleavage of a carbon-germanium bond in tetra(2-furyl)germane using lithium metal can be employed to generate tri(2-furyl)germane. thieme-connect.deresearchgate.net This subsequent compound, tri(2-furyl)germane, has been utilized in radical addition reactions to olefins and silyl (B83357) enolates, highlighting the synthetic utility of the tetra-2-furanyl germane system. nagoya-u.ac.jpcsj.jp The palladium-catalyzed cross-coupling reaction of tri(2-furyl)germane with aryl halides has also been shown to be an effective method for the synthesis of aryltri(2-furyl)germanes, which can further participate in the synthesis of unsymmetrical biaryls. acs.org This demonstrates the importance of tetra-2-furanyl germane as a foundational molecule for accessing a range of functionalized organogermanium compounds.

Structure

2D Structure

Properties

CAS No. |

55811-78-4 |

|---|---|

Molecular Formula |

C16H12GeO4 |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

tetrakis(furan-2-yl)germane |

InChI |

InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |

InChI Key |

HFNKPJYZCXQEDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies for Germane, Tetra 2 Furanyl

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the target molecule from a germanium tetrahalide and a 2-furanyl nucleophile. This approach is the most common for preparing tetraorganogermanes wikipedia.org.

Reactant Precursors and Synthetic Feasibility

The most feasible and widely employed direct synthesis of Germane (B1219785), tetra-2-furanyl- involves the reaction of germanium tetrachloride (GeCl₄) with an organometallic reagent derived from furan (B31954). Two primary types of nucleophilic precursors are utilized: 2-furyllithium and 2-furylmagnesium bromide (a Grignard reagent).

2-Furyllithium: This organolithium reagent is typically prepared in situ by the deprotonation of furan at the 2-position using a strong base, most commonly n-butyllithium (n-BuLi). The reaction is generally carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions.

2-Furylmagnesium Bromide: The Grignard reagent is prepared by the reaction of 2-bromofuran (B1272941) with magnesium metal in an anhydrous ether solvent.

4 C₄H₃OLi + GeCl₄ → Ge(C₄H₃O)₄ + 4 LiCl

or

4 C₄H₃OMgBr + GeCl₄ → Ge(C₄H₃O)₄ + 4 MgBrCl

A specific literature procedure describes the synthesis of tetra(2-furyl)germane starting from furan, which is first converted to 2-furyllithium. This is then reacted with germanium tetrachloride to afford the desired product.

Interactive Data Table: Reactant Precursors for Tetra-2-furanyl Germane Synthesis

| Reactant | Role | Preparation |

| Germanium Tetrachloride (GeCl₄) | Germanium source (electrophile) | Commercially available |

| Furan | Precursor to the 2-furanyl nucleophile | Commercially available |

| n-Butyllithium (n-BuLi) | Deprotonating agent for furan | Commercially available as a solution |

| 2-Bromofuran | Precursor for Grignard reagent | Commercially available |

| Magnesium (Mg) | Metal for Grignard reagent formation | Commercially available as turnings |

Optimization of Reaction Conditions and Parameters

While specific optimization studies for the synthesis of Germane, tetra-2-furanyl- are not extensively documented, general principles of organometallic reactions can be applied to enhance the yield and purity of the product.

Temperature: The formation of 2-furyllithium is typically conducted at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and prevent degradation of the thermally sensitive organolithium species. The subsequent reaction with germanium tetrachloride is also initiated at a low temperature and then allowed to warm to room temperature.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are crucial for the stability of the organometallic reagents and to facilitate the reaction. The use of a non-polar co-solvent like benzene (B151609) has also been reported.

Stoichiometry: A stoichiometric amount or a slight excess of the 2-furanyl organometallic reagent is necessary to ensure the complete substitution of all four chlorine atoms on the germanium center.

Reaction Time: Sufficient reaction time is required for the completion of the reaction, which may range from a few hours to overnight.

Work-up: The reaction is typically quenched with an aqueous solution, such as ammonium (B1175870) chloride, to neutralize any unreacted organometallic species and facilitate the separation of the organic product from inorganic salts.

A reported synthesis achieved a yield of 85% for tetra(2-furyl)germane, indicating that the direct approach is highly effective.

Interactive Data Table: Reported Reaction Parameters for Tetra-2-furanyl Germane Synthesis

| Parameter | Condition |

| Nucleophile | 2-Furyllithium |

| Germanium Source | Germanium Tetrachloride (GeCl₄) |

| Solvent | Tetrahydrofuran (THF) and Benzene |

| Temperature | 0 °C to 25 °C |

| Reaction Time | 3 hours |

| Reported Yield | 85% |

Mechanistic Considerations in Direct Synthesis

The reaction mechanism for the formation of Germane, tetra-2-furanyl- from germanium tetrachloride and 2-furyllithium is believed to proceed through a series of sequential nucleophilic substitutions. The highly polar carbon-lithium bond in 2-furyllithium renders the 2-furanyl group strongly nucleophilic.

The proposed mechanism involves four successive steps:

First Substitution: A molecule of 2-furyllithium attacks the electrophilic germanium center of GeCl₄, displacing a chloride ion and forming tri(2-furanyl)chlorogermane.

Second Substitution: A second molecule of 2-furyllithium reacts with the tri(2-furanyl)chlorogermane to yield di(2-furanyl)dichlorogermane.

Third Substitution: The third equivalent of the organolithium reagent displaces another chloride to form mono(2-furanyl)trichlorogermane.

Fourth Substitution: The final substitution by the fourth molecule of 2-furyllithium results in the formation of the fully substituted Germane, tetra-2-furanyl-.

Transformations from Related Organogermanium Structures

The synthesis of Germane, tetra-2-furanyl- via the transformation of other organogermanium compounds is less common. However, in principle, redistribution reactions could be employed. These reactions involve the exchange of organic and halide substituents between two different organogermanium species, often catalyzed by a Lewis acid. For instance, a reaction between another tetraorganogermane (e.g., tetraphenylgermane) and a germanium tetrahalide in the presence of a catalyst could potentially lead to a mixture of products including Germane, tetra-2-furanyl-, although this would likely be a non-selective process.

Another theoretical approach could involve the reaction of a polygermane containing Ge-Ge bonds with furan under conditions that promote Ge-Ge bond cleavage and subsequent Ge-C bond formation. However, such specific transformations leading to Germane, tetra-2-furanyl- have not been prominently reported in the literature.

Strategic Considerations in the Synthesis of Tetra-2-furanyl Germane

Several strategic factors must be considered to ensure a successful synthesis of Germane, tetra-2-furanyl-.

Inert Atmosphere: The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the organometallic intermediates.

Stability of the Furan Ring: The furan ring is generally stable under the basic conditions of organolithium reagent formation and subsequent reaction. However, highly reactive organolithium reagents can potentially interact with the furan ring in undesired ways, making temperature control important.

Purification: After the reaction work-up, the crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent, such as toluene (B28343). Column chromatography on silica (B1680970) gel is another common method for purifying organogermanium compounds.

Characterization: The final product should be characterized using standard analytical techniques. Recrystallization from toluene has been reported to yield the pure product.

Insufficient Information Available to Generate Article on "Germane, tetra-2-furanyl-"

Following extensive and targeted searches for scientific literature and data pertaining to the chemical compound "Germane, tetra-2-furanyl-," it has been determined that there is a significant lack of available information to construct a detailed and scientifically accurate article based on the provided outline.

The requested article structure focused on the specific reactivity and reaction mechanisms of "Germane, tetra-2-furanyl-," with a detailed breakdown of Germanium-Carbon bond cleavage reactions and the subsequent transformations of the resulting Tri(2-furanyl)germane species. This included subsections on alkali metal-mediated cleavage, the formation and characterization of organogermyl alkali metal intermediates, mechanistic pathways, the generation and reactivity of germyl (B1233479) anions, and their nucleophilic and conjugate additions.

Specifically, no research could be found that details:

The reaction of "Germane, tetra-2-furanyl-" with alkali metals.

The successful synthesis and characterization (e.g., by NMR spectroscopy) of tri(2-furanyl)germyl alkali metal intermediates.

Mechanistic studies on the Ge-C bond scission in furyl-substituted germanes.

The generation of tri(2-furanyl)germyl anions and their subsequent reactivity in nucleophilic or conjugate addition reactions.

Without access to primary scientific literature or established data on "Germane, tetra-2-furanyl-," it is not possible to generate the thorough, informative, and scientifically accurate content required to fulfill the user's request while strictly adhering to the provided outline. The creation of such an article would necessitate speculation and the fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the generation of the requested article cannot proceed at this time due to the absence of the necessary scientific information in the public domain.

Reactivity and Reaction Mechanisms of Germane, Tetra 2 Furanyl

Derivatives and Subsequent Transformations of Tri(2-furanyl)germane Species

Palladium-Catalyzed Coupling Reactions Involving Tri(2-furanyl)germane

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and organogermanium compounds, including tri(2-furanyl)germane, have been developed as effective coupling partners. These reactions provide a powerful method for forming carbon-carbon bonds.

A notable application is the synthesis of unsymmetrical biaryls from two distinct aryl halides. researchgate.netnih.gov The process involves a two-step sequence. First, a Pd(0)-catalyzed reaction between an aryl halide and tri(2-furanyl)germane yields an aryltri(2-furanyl)germane. researchgate.netnih.gov This intermediate can then be subjected to a second cross-coupling reaction with a different aryl halide to produce the final unsymmetrical biaryl product. researchgate.netnih.gov This methodology allows for the controlled and sequential introduction of different aryl groups. researchgate.netnih.gov

Historically, organogermanes were considered less reactive than other common organometallic reagents (like those of tin or boron) in traditional Pd(0)/Pd(II)-catalyzed cross-coupling reactions. nih.govacs.org However, recent studies have shown that their reactivity is unique and can be harnessed under specific catalytic conditions. nih.govacs.org The activation of the C–Ge bond is often achieved not through the conventional transmetalation pathway but via an electrophilic aromatic substitution (SEAr)-type mechanism. nih.govwikipedia.org This requires an electron-deficient or sufficiently electrophilic transition metal catalyst. wikipedia.org For instance, catalysts like Pd(TFA)2 or palladium nanoparticles can effectively activate the C–Ge bond, offering excellent chemoselectivity and tolerance for other functional groups that are reactive under different coupling conditions. acs.orgwikipedia.org

The efficiency of these couplings can be promoted by activating the germanium atom. This can be achieved through the formation of hypervalent species, particularly with germanium-oxygen bonds, or by the presence of labile heteroatom ligands on the germanium center. researchgate.net For example, the presence of a single chloride ligand on a germanium center allows for efficient activation by fluoride (B91410) ions, promoting the transfer of aryl groups from the organogermane. fiu.edu

| Reaction Step | Reactants | Catalyst | Product | Key Feature |

| Step 1: Arylation | Aryl Halide + Tri(2-furanyl)germane | Pd(0) | Aryltri(2-furanyl)germane | Forms a stable, isolable intermediate. researchgate.netnih.gov |

| Step 2: Cross-Coupling | Aryltri(2-furanyl)germane + Second Aryl Halide | Pd Catalyst | Unsymmetrical Biaryl | Enables synthesis of biaryls with two different aryl groups. researchgate.netnih.gov |

Radical Reaction Pathways and Applications of Tri(2-furanyl)germane

Tri(2-furanyl)germane has emerged as a significant reagent in radical chemistry, often serving as a less toxic and highly effective alternative to traditional reagents like tributyltin hydride. researchgate.net Its unique reactivity is conferred by the three 2-furyl groups attached to the germanium atom. researchgate.net

This compound has proven to be particularly superior in radical addition reactions to alkenes. researchgate.net The hydrogermylation of alkenes and alkynes, a process that adds a Ge-H bond across a double or triple bond, can be mediated by radical initiators. This provides a direct route to functionalized organogermanium compounds. fiu.eduwikipedia.org The stereoselective synthesis of vinylgermanes can be achieved through the radical-mediated hydrogermylation of alkynyl precursors. fiu.edu

Beyond its role in radical additions, the hydrogen atom in tri(2-furanyl)germane is notably acidic. researchgate.net This increased acidity facilitates the generation of the corresponding germyl (B1233479) anion using weak bases such as potassium tert-butoxide or cesium carbonate. researchgate.net This property expands its utility beyond radical pathways into anionic chemistry.

| Reaction Type | Reagent | Application | Advantage |

| Radical Addition | Tri(2-furanyl)germane | Addition to alkenes | Superior reactivity compared to tributyltin hydride. researchgate.net |

| Hydrogermylation | Tri(2-furanyl)germane | Synthesis of vinylgermanes from alkynes | Provides a route to functionalized organogermanes. fiu.eduwikipedia.org |

| Anion Generation | Tri(2-furanyl)germane | Formation of germyl anions | The Ge-H bond is acidic enough to be deprotonated by weak bases. researchgate.net |

Comparative Reactivity Studies

Electronic Effects of Furyl Ligands on Germanium Reactivity

The furyl ligands play a crucial role in modulating the reactivity of the germanium center in compounds like tetra-2-furanyl-germane and tri(2-furanyl)germane. Furan (B31954) is an aromatic heterocycle where one of the lone pairs of electrons on the oxygen atom is delocalized into the ring. wikipedia.org This delocalization increases the electron density of the ring system, making furan an electron-donating group. wikipedia.orgksu.edu.sa

This electron-donating nature of the furyl groups influences the germanium center in several ways:

Polarity of Ge-H Bond: The electron-donating effect of the three furyl groups in tri(2-furanyl)germane increases the electron density on the germanium atom. This, in turn, increases the acidity of the Ge-H bond compared to alkylgermanes, facilitating its cleavage in both radical (homolytic) and anionic (heterolytic) pathways. researchgate.net

Lewis Acidity: The introduction of electron-withdrawing substituents on an organogermanium compound is known to increase the Lewis acidity of the germanium atom. researchgate.net Conversely, the electron-donating furyl groups would be expected to decrease the Lewis acidity of the germanium center compared to germanes bearing electronegative groups like halides.

Reactivity in Coupling Reactions: In palladium-catalyzed couplings, the electron-rich nature of the furyl group can influence the rate and efficiency of oxidative addition and other steps in the catalytic cycle. The increased electron density on the aryl group attached to germanium can facilitate electrophilic attack by the palladium catalyst, consistent with the proposed SEAr-type mechanism. nih.govwikipedia.org Studies on furan-substituted oligomers have shown that furan rings significantly impact the electronic properties, such as the HOMO-LUMO gap, of the entire molecule. nih.gov

Distinctions from Analogous Organosilane Chemistry

While both germanium and silicon are in Group 14 of the periodic table, their organometallic compounds exhibit notable differences in reactivity. wikipedia.org

Cross-Coupling Reactions: Historically, aryltrialkylgermanes were found to be less reactive than their silane (B1218182) counterparts in many Pd(0)/Pd(II)-catalyzed cross-coupling reactions. nih.govacs.org Aryltrialkylgermanes are considerably more resistant to nucleophilic ipso-demetalation than the corresponding silanes. researchgate.net This lower reactivity is not fully understood but may be related to germanium's higher effective nuclear charge due to poor shielding by its filled 3d orbitals (a 'scandide contraction' effect), which increases the attraction of its valence electrons. researchgate.net However, this trend is not universal. In certain systems, such as oxidative gold catalysis, organogermanes have proven to be more reactive than analogous organosilanes. nih.govacs.org

Activation Methods: A significant practical distinction lies in the activation methods required for cross-coupling. Organosilane couplings often necessitate the use of a fluoride source to generate a hypervalent, more nucleophilic silicate (B1173343) species, a requirement sometimes referred to as the "fluoride problem". nih.gov While fluoride activation can also be used for organogermanes, alternative activators like sodium hydroxide (B78521) in aqueous media are also effective, and some reactions proceed without strong activators, relying instead on the electrophilicity of the catalyst. researchgate.netfiu.edu

Reactivity Hierarchy: In direct comparative studies involving fluoride-promoted cross-couplings, a reactivity order of chlorophenylstannanes > chlorophenylsilanes > chlorophenylgermanes has been observed, indicating that under these specific conditions, the germane (B1219785) derivatives were the least effective. researchgate.net

Reactivity Trends within Organogermanium Compound Classes

The reactivity of organogermanium compounds is highly dependent on the nature and number of organic and inorganic ligands attached to the germanium atom.

Effect of Alkyl vs. Aryl/Furyl Groups: Trialkylarylgermanes (ArGeR3) are generally inert in traditional Pd(0)/Pd(II) catalytic systems but become reactive when more electrophilic catalysts are used. nih.govwikipedia.org The presence of π-systems like phenyl or furyl groups is essential for reactivity pathways that proceed via electrophilic attack on the carbon atom attached to germanium.

Influence of Halide Ligands: The presence of halide ligands on the germanium atom significantly enhances reactivity in cross-coupling reactions. For instance, trichlorophenylgermane and its derivatives can be efficiently activated by fluoride to transfer one or more phenyl groups to an aryl halide. fiu.edu The Lewis acidity of the germanium center increases with the number of halogen atoms, making it more susceptible to nucleophilic activation. researchgate.net

Tetraorganogermanes vs. Triorganogermanes (Ge-H): Tetraorganogermanes, such as tetra-2-furanyl-germane, lack a reactive site like a Ge-H or Ge-Halide bond. Their reactivity is primarily centered on the cleavage of a Ge-C bond, which typically requires harsh conditions or specific electrophilic catalysts. wikipedia.org In contrast, triorganogermanes containing a Ge-H bond, like tri(2-furanyl)germane, are much more versatile. The Ge-H bond is a reactive handle for various transformations, including hydrogermylation, radical reductions, and deprotonation to form nucleophilic germyl anions. researchgate.netwikipedia.org

Electron-Withdrawing vs. Electron-Donating Groups: As noted, electron-donating groups like furyls enhance the acidity of a neighboring Ge-H bond. researchgate.net Conversely, strongly electron-withdrawing groups, such as pentafluoroethyl (C2F5), can render a germane like (C2F5)3GeH significantly Brønsted acidic, allowing it to be deprotonated by various bases to form a germanate anion. researchgate.net

Advanced Research Applications and Methodological Contributions

Germane (B1219785), Tetra-2-furanyl- as a Precursor in Complex Organic and Organometallic Synthesis

The utility of organogermanium compounds as precursors in synthesis is a growing field, valued for their unique reactivity that bridges the gap between organosilanes and organostannanes.

While direct evidence for the use of Germane, tetra-2-furanyl- is not available, its structure suggests it could serve as a valuable precursor to various organogermanium building blocks. Through controlled partial cleavage of the germanium-furan bonds, it is conceivable to generate mono-, di-, and tri-furanylated germanium halides (e.g., (2-furanyl)₃GeCl, (2-furanyl)₂GeCl₂, (2-furanyl)GeCl₃). These halogenated intermediates are versatile synthons for the introduction of the furanyl-germyl moiety into more complex molecular architectures.

For instance, the reaction of such intermediates with organolithium or Grignard reagents would allow for the synthesis of a wide array of mixed organogermanes. The furan (B31954) ring itself can be a site for further functionalization, offering a handle for subsequent chemical transformations.

Table 1: Hypothetical Organogermanium Building Blocks from Germane, tetra-2-furanyl-

| Precursor | Reagent | Product | Potential Application |

| (2-Furanyl)₄Ge | HCl | (2-Furanyl)₃GeCl | Introduction of a triphenylgermyl-like group with modified electronics |

| (2-Furanyl)₄Ge | 2 HCl | (2-Furanyl)₂GeCl₂ | Precursor for cyclic organogermanium compounds |

| (2-Furanyl)₄Ge | 3 HCl | (2-Furanyl)GeCl₃ | Synthesis of germatranes and other hypervalent germanium species |

The integration of furan-containing organogermanes into multi-step syntheses could offer novel strategic advantages. The furan moiety is known to participate in a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions. The presence of a germyl (B1233479) substituent on the furan ring would undoubtedly influence the regioselectivity and reactivity of these transformations.

In a hypothetical multi-step synthesis, Germane, tetra-2-furanyl- could be envisioned to react in a controlled manner to first generate a functionalized furylgermane. This intermediate could then undergo a subsequent reaction, such as a palladium-catalyzed coupling, to form a more complex molecule. The germanium moiety could either be retained in the final product or be replaced through a germanium-lithium exchange followed by quenching with an electrophile.

Role of Furyl Ligands in Catalysis and Organometallic Transformations

The nature of the organic ligands attached to a metal center is a critical determinant of its catalytic activity and selectivity. Furyl ligands, with their distinct electronic properties, are expected to modulate the behavior of a germanium center in catalytic processes.

The electron-rich nature of the furan ring, coupled with the coordinating ability of the oxygen atom, could influence the Lewis acidity of the germanium center. This modulation of electronic properties could be beneficial in germanium-mediated reactions, such as hydrogermylation and carbogermylation. The furyl groups might enhance the reactivity of the Ge-H bond in hydrogermylation reactions or influence the stereoselectivity of additions to unsaturated substrates.

While specific examples involving Germane, tetra-2-furanyl- are not documented, the broader field of organometallic catalysis has shown that heterocyclic ligands can play a pivotal role in directing reaction outcomes. It is plausible that furylgermanes could find applications in specialized catalytic transformations where the electronic character of the furan ring can be exploited.

The synthesis of chiral organogermanes is a challenging yet important area of research, as these compounds have potential applications in asymmetric synthesis and materials science. While there are no specific reports on the asymmetric synthesis of chiral derivatives starting from Germane, tetra-2-furanyl-, general strategies in asymmetric catalysis could be applied.

One hypothetical approach could involve the enantioselective desymmetrization of Germane, tetra-2-furanyl- using a chiral catalyst to selectively cleave one of the four identical furan groups and introduce a new chiral center at the germanium atom. Alternatively, the furan rings themselves could be subjected to asymmetric functionalization, leading to chiral ligands that could then be used in catalysis. The development of such methods would be a significant contribution to the field of organogermanium chemistry.

Contributions to Materials Science Through Organogermanium Chemistry

Organogermanium compounds are being explored for their potential in materials science, particularly in the development of novel polymers and electronic materials. The incorporation of furan moieties into organogermanium structures could lead to materials with unique and desirable properties.

Furan-containing polymers are known for their potential as renewable materials and for their ability to undergo reversible Diels-Alder reactions, which can be used to create self-healing and recyclable materials. nih.gov An organogermanium polymer with pendant furyl groups could combine the thermal and electronic properties of organogermanium materials with the dynamic covalent chemistry of the furan ring.

Table 2: Potential Contributions of Furylgermanes to Materials Science

| Material Type | Potential Property | Hypothetical Application |

| Furan-Containing Organogermanium Polymers | Thermally reversible cross-linking via Diels-Alder reaction | Self-healing materials, recyclable thermosets |

| Germanium-Furan Copolymers | Modified refractive index and optical properties | Optical waveguides, specialty lenses |

| Furylgermane-Doped Organic Semiconductors | Altered charge transport characteristics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

The synthesis of such materials could involve the polymerization of difunctional furylgermane monomers or the grafting of furylgermane units onto existing polymer backbones. The resulting materials would be of interest for applications ranging from advanced coatings to components in electronic devices.

Exploration of Organogermanium Compounds in Functional Material Precursors

Organogermanium compounds are increasingly investigated as precursors for functional materials owing to the diverse reactivity of the germanium-carbon bond and the ability to introduce a wide array of organic functionalities. bohrium.comnih.gov The class of tetraorganogermanes, to which Germane, tetra-2-furanyl- belongs, offers a stable yet adaptable platform for the synthesis of complex molecular architectures.

The furan rings in Germane, tetra-2-furanyl- are of particular significance. Furan and its derivatives are known to participate in various organic reactions, including Diels-Alder reactions, electrophilic substitutions, and metallation, making them valuable building blocks in polymer and materials chemistry. The presence of four such rings directly bonded to a central germanium atom suggests that Germane, tetra-2-furanyl- could serve as a multifunctional cross-linking agent or a monomer in the synthesis of novel three-dimensional polymers and porous materials.

A notable area of research that highlights the utility of the furyl group in organogermanium chemistry is the use of related compounds in palladium-catalyzed cross-coupling reactions. For instance, tri(2-furyl)germane has been successfully employed in reactions with aryl halides to produce aryltri(2-furyl)germanes. These products can subsequently undergo further cross-coupling with other aryl halides, providing a pathway for the facile synthesis of unsymmetrical biaryls. researchgate.net This methodology underscores the potential of the furyl-germanium bond in constructing complex organic molecules that can serve as building blocks for functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The reactivity of the furanyl group also opens possibilities for post-synthetic modification of materials derived from Germane, tetra-2-furanyl-. This allows for the tuning of material properties, such as solubility, thermal stability, and electronic characteristics, after the initial material fabrication.

Interactive Data Table: Comparison of Organogermanium Precursors

| Compound | Formula | Key Features | Potential Applications |

| Germane, tetra-2-furanyl- | C₁₆H₁₂GeO₄ | Four reactive furan moieties | Cross-linking agent, polymer synthesis, precursor for porous materials |

| Tetraphenylgermane | C₂₄H₂₀Ge | High thermal stability | High-refractive-index polymers, charge transport materials |

| Tetraethylgermane | C₈H₂₀Ge | Volatile liquid | Precursor for Germanium dioxide thin films via CVD |

| Tri(2-furyl)germane | C₁₂H₁₀GeO₃ | Reactive Ge-H bond, three furan groups | Synthesis of unsymmetrical biaryls for electronic materials |

Potential for Germanium-Containing Thin Film and Nanostructure Fabrication

The fabrication of germanium-containing thin films and nanostructures is a critical aspect of modern electronics and optics. Organogermanium compounds are valuable precursors in this domain, particularly for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, due to their volatility and cleaner decomposition pathways compared to inorganic precursors. google.com

While specific studies on Germane, tetra-2-furanyl- as a precursor for thin film deposition are not extensively documented, its molecular structure suggests several advantages. The tetra-substituted nature of the germane core provides a high germanium content, which is desirable for efficient film growth. The furan ligands, being organic, can be designed to decompose at specific temperatures, potentially allowing for lower deposition temperatures compared to more thermally robust ligands like phenyl groups.

The potential fabrication process for germanium-containing thin films from Germane, tetra-2-furanyl- would likely involve its thermal decomposition in a controlled atmosphere. The decomposition products would ideally be volatile organic byproducts, leaving behind a pure or controllably doped germanium or germanium oxide film. The presence of oxygen in the furan rings might also facilitate the direct deposition of germanium oxide (GeO₂) films, which are of interest for their applications as high-k dielectrics and in optical coatings.

Furthermore, the tailored synthesis of organogermanium precursors allows for the precise control over the composition and properties of the resulting thin films. By modifying the substituents on the furan ring, it is conceivable to tune the precursor's volatility, decomposition temperature, and reactivity, thereby influencing the morphology, crystallinity, and electronic properties of the deposited film.

The creation of nanostructures, such as nanowires and quantum dots, also stands to benefit from specifically designed organogermanium precursors. The controlled decomposition of compounds like Germane, tetra-2-furanyl- on a patterned substrate could enable the site-selective growth of germanium nanostructures, a key requirement for the bottom-up fabrication of nanoelectronic devices. The inherent functionality of the furan rings could also be exploited for surface functionalization of the resulting nanostructures, allowing for their integration into larger device architectures or for sensing applications. The development of cost-effective and scalable methods for creating ordered nanostructures over large areas is an active area of research where novel precursors play a crucial role. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.